molecular formula C9H18N2O2S B2428900 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide CAS No. 2129414-11-3

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide

Cat. No.: B2428900
CAS No.: 2129414-11-3
M. Wt: 218.32
InChI Key: TXHISHRNMRTZTA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, such as an amino alcohol, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Attachment of the N-(1-methylsulfanylpropan-2-yl) Group: This step may involve nucleophilic substitution reactions where the azetidine nitrogen is alkylated with a methylsulfanylpropan-2-yl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine nitrogen or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-Methylazetidine: A simpler azetidine compound with a methyl group attached to the nitrogen.

Uniqueness

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azetidine derivatives.

Properties

IUPAC Name

3-(hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-7(6-14-2)10-9(13)11-3-8(4-11)5-12/h7-8,12H,3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHISHRNMRTZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)N1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129414-11-3
Record name 3-(hydroxymethyl)-N-[1-(methylsulfanyl)propan-2-yl]azetidine-1-carboxamide
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